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For Researchers, Scientists, and Drug Development Professionals
Introduction

4-(tert-Butyl)-2-iodophenol is a valuable substituted phenol building block in medicinal
chemistry and organic synthesis. Its structure incorporates a sterically hindering tert-butyl
group, a reactive iodine atom ortho to the hydroxyl group, and the phenol moiety itself. This
unique combination of functional groups allows for regioselective modifications, making it an
important precursor for the synthesis of complex molecular architectures and biologically active
compounds. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-
coupling reactions, while the phenolic hydroxyl group can be used for etherification,
esterification, or as a directing group.

l. Applications in Medicinal Chemistry

4-(tert-Butyl)-2-iodophenol serves as a key intermediate in the synthesis of a variety of
bioactive molecules. Its primary application lies in its use as a scaffold to introduce specific
functionalities through cross-coupling reactions, leading to compounds with potential
therapeutic activities.

o Suzuki-Miyaura Cross-Coupling Reactions: The most prominent application is in Suzuki-
Miyaura coupling. The high reactivity of the carbon-iodine bond, compared to carbon-
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bromine or carbon-chlorine bonds, allows for selective C-C bond formation under relatively
mild conditions.[1][2] This reaction is fundamental for creating biaryl structures, which are
common motifs in pharmaceuticals.[3] By coupling 4-(tert-butyl)-2-iodophenol with various
boronic acids or esters, medicinal chemists can synthesize a diverse library of substituted
phenols for structure-activity relationship (SAR) studies.

o Synthesis of Kinase Inhibitors: Substituted phenols and biaryls are core structures in many
kinase inhibitors used in oncology. While direct synthesis of a specific marketed drug from
this starting material is not prominently documented in the provided results, the
methodologies are transferable. For instance, novel 4-amino-2-(thio)phenol derivatives have
been synthesized and shown to inhibit Protein Kinase B (AKT) and ABL tyrosine kinase,
highlighting the importance of the substituted aminophenol scaffold in this area.[4] The
Suzuki coupling protocol allows for the introduction of aryl or heteroaryl groups that can
occupy the ATP-binding site of kinases.

e Precursors to Anti-Fibrotic Agents: The synthesis of molecules like PBI-4050, an anti-fibrotic
agent, involves complex multi-step syntheses where substituted phenols can be key
intermediates.[5] While the exact synthesis of PBI-4050 from this specific starting material is
proprietary, the chemical logic of using functionalized phenols is a standard approach in the
synthesis of such complex molecules.

o Development of Antioxidants: The phenol moiety itself is a classic antioxidant structure.
Research into 2,4,6-tri-substituted phenols has explored their antioxidative and anti-
peroxidative effects. For example, the synthesis of 2,6-diprenyl-4-iodophenol (TX-1952)
demonstrated potent inhibition of lipid peroxidation, suggesting that modifications of the
phenol scaffold, including iodination, are a valid strategy for developing novel antioxidants.[6]

Il. Data Presentation

Table 1: Physicochemical Properties of 4-(tert-Butyl)-2-iodophenol
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Property Value Reference
CAS Number 38941-98-9 [7]
Molecular Formula C10H13IO [819]
Molecular Weight 276.11 g/mol [819]
Appearance Reddish-brown solid [8]

XlogP (Predicted) 3.9 [9]

Table 2: Representative Reagents for Suzuki-Miyaura Coupling

Typical Amount
Reagent Type Example Purpose )
(Equivalents)

4-(tert-Butyl)-2-

Aryl Halide ) Starting Material 1.0
iodophenol

Boronic Acid/Ester Phenylboronic Acid Coupling Partner 1.1-15

) Pd(PPhs)a or

Palladium Catalyst ] Catalyst 0.02 - 0.05
Pd(OAc)2/Ligand
K2COs3, K3POs4,

Base Activates Boronic Acid 2.0-3.0
Cs2C0s3
1,4-Dioxane/Water, ) )

Solvent Reaction Medium N/A
DMF, Toluene

lll. Experimental Protocols
Protocol 1: Synthesis of 4-(tert-Butyl)-2-iodophenol

This protocol is based on the iodination of 4-tert-butylphenol.[8]
Materials:

 4-tert-Butylphenol
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lodine monochloride (ICI)

Acetic acid

Dichloromethane (DCM)

Aqueous sodium bisulfite solution

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSOQOa)

Silica gel for column chromatography

Procedure:

To a dry reactor purged with nitrogen, add 4-tert-butylphenol (1.0 equiv) and acetic acid.
Add iodine monochloride (1.1-1.2 equiv) to the mixture.
Heat the reaction mixture to reflux (approx. 120°C) for 7-8 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Cool the mixture to room temperature and quench the reaction by adding aqueous sodium
bisulfite solution until the iodine color disappears.

Extract the product with dichloromethane.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and
then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by silica gel column chromatography to yield 4-(tert-butyl)-2-
iodophenol as a reddish-brown solid.[8]
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Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling
of 4-(tert-butyl)-2-iodophenol with an arylboronic acid.[1][2][3]

Materials:

e 4-(tert-Butyl)-2-iodophenol (1.0 equiv)
 Arylboronic acid (1.2 equiv)

o Palladium catalyst (e.g., Pd(PPhs)4, 0.03 equiv)

e Base (e.g., K2COs, 2.0 equiv)

o Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine 4-(tert-
butyl)-2-iodophenol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
Repeat this cycle three times to ensure an oxygen-free environment.[1]

o Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst
(0.03 equiv). Add the degassed solvent mixture via syringe.[1]

e Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

e Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically
complete within 4-16 hours.[1]
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o Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and
wash with water, followed by brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by column chromatography on
silica gel to afford the desired biaryl product.

IV. Mandatory Visualizations
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Caption: Synthesis workflow for 4-(tert-Butyl)-2-iodophenol.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
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Caption: Generic signaling pathway for competitive kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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